molecular formula C15H10N2 B1213401 Quindoline CAS No. 243-58-3

Quindoline

Cat. No.: B1213401
CAS No.: 243-58-3
M. Wt: 218.25 g/mol
InChI Key: QOAKRWLMTKEDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quindoline is a heterocyclic aromatic organic compound that belongs to the class of quinoline derivatives. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quindoline can be synthesized through various methods, including:

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound, followed by cyclization to form the quinoline ring.

    Conrad-Limpach Synthesis: This method employs aniline derivatives and β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which can be further converted to this compound.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Quindoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Quinoline N-oxide.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Quindoline has a wide range of applications in scientific research, including:

    Chemistry: this compound derivatives are used as intermediates in the synthesis of various organic compounds.

    Biology: this compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of diseases like malaria and cancer.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quindoline involves its interaction with various molecular targets and pathways. For instance, this compound derivatives can inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death. This compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

Quindoline is compared with other similar compounds such as quinoline, isoquinoline, and quinazoline. While all these compounds share a similar fused ring structure, this compound is unique due to its specific biological activities and chemical reactivity. For example:

    Quinoline: Primarily used in the synthesis of antimalarial drugs like chloroquine.

    Isoquinoline: Known for its use in the synthesis of alkaloids and pharmaceuticals.

    Quinazoline: Exhibits anticancer properties and is used in the development of kinase inhibitors.

This compound stands out due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent.

Properties

IUPAC Name

10H-indolo[3,2-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAKRWLMTKEDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179030
Record name Quindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243-58-3
Record name Quindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Quindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quindoline
Reactant of Route 2
Quindoline
Reactant of Route 3
Quindoline
Reactant of Route 4
Quindoline
Reactant of Route 5
Quindoline
Reactant of Route 6
Quindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.